molecular formula C12H17NO4 B136226 Levodopa isopropyl ester CAS No. 110301-07-0

Levodopa isopropyl ester

カタログ番号: B136226
CAS番号: 110301-07-0
分子量: 239.27 g/mol
InChIキー: QALMBBJHULTYQU-VIFPVBQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levodopa isopropyl ester is a prodrug of levodopa (L-3,4-dihydroxyphenylalanine), designed to enhance pharmacokinetic properties such as lipophilicity and absorption efficiency. Structurally, it consists of the levodopa backbone esterified with an isopropyl group, replacing the carboxyl group’s hydroxyl with an ester linkage (C12H17NO4, molecular weight: 239.27) . This modification increases its partition coefficient (LogP: 1.62), improving membrane permeability compared to levodopa (LogP: -1.47) . The ester group undergoes hydrolysis in physiological conditions, releasing active levodopa for dopamine synthesis in the brain, which is critical for managing Parkinson’s disease (PD) symptoms .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of levodopa isopropyl ester typically involves the esterification of levodopa with isopropanol. One common method includes the use of enzymatic catalysis, where tyrosinase and α-chymotrypsin are employed. The process involves two main steps: ortho-hydroxylation and transesterification .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar enzymatic methods. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity organic solvents and controlled reaction environments are crucial for the successful synthesis of this compound .

化学反応の分析

Hydrolysis and Stability

Levodopa isopropyl ester undergoes enzymatic and chemical hydrolysis to release levodopa.

Enzymatic Hydrolysis

  • Plasma esterases rapidly hydrolyze the ester bond, with human plasma stability varying by ester structure. Isopropyl esters show slower hydrolysis compared to methyl esters, prolonging systemic circulation .

  • Half-life in plasma : ~2–4 hours (species-dependent) .

Chemical Hydrolysis

  • pH-dependent degradation : Hydrolysis accelerates under alkaline conditions (pH > 8) due to nucleophilic attack on the ester carbonyl .

  • Rate constants :

    Ester TypeHydrolysis Rate (k, h⁻¹)Conditions
    Isopropyl ester0.12 ± 0.03pH 7.4, 37°C
    Methyl ester0.35 ± 0.05pH 7.4, 37°C

Enzymatic Conversion to Dopamine

Post-hydrolysis, levodopa undergoes decarboxylation via aromatic-L-amino-acid decarboxylase (AADC) to form dopamine . Key steps:

  • Decarboxylation : Loss of CO₂ from the α-carbon.

  • O-Methylation : Competing reaction catalyzed by catechol-O-methyltransferase (COMT) forms 3-O-methyldopa .

Electrochemical Behavior

This compound’s oxidation potential shifts compared to levodopa due to esterification:

  • Oxidation peak : +0.34 V (vs. Ag/AgCl) for levodopa vs. +0.29 V for its ester .

  • Cyclization to dopachrome occurs at neutral pH, detectable via redox couples at E<sub>a2</sub> = +0.09 V and E<sub>c2</sub> = −0.12 V .

UHPLC-MS/MS Parameters for Detection

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Levodopa198.09152.130.86
This compound212.50152.131.59

Biological Efficacy

In a hemiparkinsonian rat model , this compound demonstrated:

  • 30% higher rotational activity compared to levodopa (non-significant trend) .

  • Extended plasma half-life : 2.5 hours vs. 1.5 hours for levodopa .

Stability Optimization

  • Lyophilized formulations reduce ester hydrolysis during storage .

  • Low-temperature storage (−20°C) maintains >95% purity for 12 months .

This synthesis, stability, and metabolic profile positions this compound as a promising prodrug for Parkinson’s disease, though clinical validation remains ongoing .

科学的研究の応用

Scientific Research Applications

Levodopa isopropyl ester has diverse applications in scientific research:

  • Chemistry : LIE is utilized as a model compound to study esterification and transesterification reactions. Its unique chemical properties allow researchers to investigate reaction mechanisms and optimize synthetic routes.
  • Biology : It serves as a tool for studying the metabolic pathways of levodopa and its derivatives. Research has demonstrated that LIE can influence dopamine synthesis and turnover, providing insights into dopamine-related disorders .
  • Medicine : The compound is explored for its potential to enhance Parkinson's disease treatment. Studies indicate that LIE may reduce motor complications associated with traditional levodopa formulations by providing a more stable plasma concentration of the drug .
  • Industry : In pharmaceutical development, LIE is investigated for creating new drug formulations and delivery systems. Its favorable pharmacokinetic profile makes it a candidate for sustained-release formulations that can improve patient compliance and therapeutic outcomes .

Case Studies

  • Continuous Infusion Studies : A study involving continuous intraintestinal infusion of levodopa methyl ester (a related compound) showed significant reductions in "off periods" and dyskinesia among patients with advanced Parkinson's disease. This suggests that similar formulations, including LIE, could offer improved dosing strategies .
  • Pharmacokinetic Profiling : Research comparing intermittent oral doses of levodopa with continuous infusion methods indicated that continuous delivery systems could enhance plasma levels of the drug, thereby reducing variability and improving motor functions in patients . These findings underscore the potential benefits of using LIE in similar applications.

作用機序

Levodopa isopropyl ester exerts its effects by crossing the blood-brain barrier and being metabolized to dopamine. This supplemental dopamine performs the role that endogenous dopamine cannot due to decreased natural concentrations in Parkinson’s disease. The compound targets dopaminergic receptors in the brain, thereby alleviating the symptoms of Parkinson’s disease .

類似化合物との比較

Structural and Physicochemical Properties

Levodopa derivatives share a catechol core but differ in side-chain modifications. Key comparisons include:

Compound Molecular Formula Molecular Weight LogP Solubility (Water) Key Structural Features
Levodopa C9H11NO4 197.19 -1.47 Low Free carboxyl and amino groups
Levodopa isopropyl ester C12H17NO4 239.27 1.62 Moderate Isopropyl ester at carboxyl group
Melevodopa (methyl ester) C10H13NO4 211.21 0.89 High Methyl ester; additional hydroxylation
Levodopa ethyl ester C11H15NO4 225.24 1.18 Moderate Ethyl ester; simpler alkyl chain
Droxidopa C9H11NO5 213.19 -1.12 Low Additional hydroxyl group on side chain
Carbidopa C10H14N2O4 226.23 0.34 Low Hydrazine moiety; decarboxylase inhibitor

Key Observations :

  • Esterification improves lipophilicity: Isopropyl > ethyl > methyl esters .
  • Solubility inversely correlates with ester size: methyl ester (melevodopa) has the highest aqueous solubility due to its smaller alkyl group .
  • Droxidopa diverges functionally; its additional hydroxyl group enhances noradrenergic activity rather than dopamine replacement .

Pharmacokinetic and Metabolic Profiles

  • Absorption : this compound’s higher LogP enhances intestinal absorption compared to levodopa, similar to melevodopa .
  • Metabolic Stability : Isopropyl and ethyl esters exhibit slower enzymatic hydrolysis than methyl esters, prolonging plasma half-life .
  • Prodrug Activation : All esters rely on esterases for conversion to levodopa. Isopropyl ester’s bulkier group may delay hydrolysis slightly compared to methyl/ethyl esters .

Therapeutic Efficacy and Clinical Use

  • Melevodopa : Widely used due to rapid absorption and predictable conversion, reducing “off” periods in PD .
  • Levodopa ethyl ester : Less common; used in combination therapies for sustained release .
  • Carbidopa: Not a prodrug but a co-administered decarboxylase inhibitor, preventing peripheral levodopa degradation .

Research Findings and Limitations

  • Animal Studies : Levodopa methyl ester (6 mg/kg) showed efficacy in 6-OHDA-lesioned rats, but isopropyl ester’s data remain sparse .
  • Synthesis Challenges : Isopropyl ester’s crystallization requires precise conditions to avoid hygroscopicity, complicating formulation .
  • Iron Metabolism Interaction : Levodopa and its esters may chelate iron, exacerbating oxidative stress in PD patients; this interaction is understudied in isopropyl ester .

生物活性

Levodopa isopropyl ester, a prodrug of levodopa, is primarily studied for its potential in treating Parkinson's disease. This article explores its biological activity, pharmacokinetics, and therapeutic implications based on diverse research findings.

Overview of this compound

Levodopa (L-DOPA) is the most effective treatment for Parkinson's disease, functioning as a precursor to dopamine. However, its rapid metabolism and short half-life necessitate the development of prodrugs like this compound to enhance bioavailability and therapeutic effects.

Levodopa is converted to dopamine in the brain by aromatic L-amino acid decarboxylase (AADC). The isopropyl ester form aims to improve absorption and prolong the action of levodopa by modifying its pharmacokinetic profile. This modification can potentially lead to a more stable plasma concentration of the active drug, reducing fluctuations that contribute to motor complications in patients.

Pharmacokinetics

Research indicates that this compound exhibits improved pharmacokinetic properties compared to standard levodopa formulations. Key findings include:

  • Absorption : Enhanced absorption rates due to the esterification process, allowing for greater systemic availability.
  • Half-life : Prolonged half-life compared to conventional levodopa, which may reduce the frequency of dosing required.
  • Bioavailability : Studies suggest that prodrugs can achieve up to double the bioavailability of levodopa when administered equivalently .

Table 1: Pharmacokinetic Parameters of this compound vs. Levodopa

ParameterThis compoundLevodopa
C_max (ng/mL)1980.7 ± 538.51936.6 ± 114.6
T_max (min)24.5 ± 3.54.5 ± 0.8
AUC (ng/mL·min)217,158.9 ± 70,832.194,469.5 ± 7183.0
t_1/2 (h)56.5 ± 14.430.6 ± 1.6

Biological Activity and Efficacy

In preclinical studies on animal models, particularly hemiparkinsonism models, this compound demonstrated greater efficacy than standard levodopa formulations in alleviating motor symptoms . The compound showed a trend towards improved motor activity, although statistical significance was not always reached.

Case Study: Continuous Infusion vs. Standard Administration

A clinical study assessed continuous infusion of levodopa methyl ester (a related formulation) versus standard oral administration in patients with advanced Parkinson's disease:

  • Results : Continuous infusion significantly reduced "off periods" and dyskinesia compared to intermittent dosing, highlighting the importance of stable plasma levels .
  • Pharmacokinetics : The study found that continuous administration avoided low trough levels seen with oral dosing, suggesting similar benefits could be expected from sustained release formulations of this compound.

Research Findings

Recent studies have focused on developing new delivery systems for levodopa and its esters:

  • Intranasal Delivery : A promising ester prodrug for intranasal delivery is currently in Phase III trials, aiming to provide rapid onset and sustained action .
  • Bioanalytical Techniques : Advances in bioanalytical methods like LC-MS/MS have allowed for precise quantification of levodopa and its esters in biological samples, facilitating better understanding of their pharmacokinetics .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to produce levodopa isopropyl ester, and how do reaction conditions influence yield and purity?

  • This compound is synthesized via esterification of levodopa with isopropyl alcohol under acidic or enzymatic catalysis. Key variables include temperature, solvent polarity, and catalyst type. For example, enzymatic methods using lipases may improve stereoselectivity and reduce side reactions compared to acid-catalyzed esterification . Optimization of reaction time and purification steps (e.g., column chromatography) is critical to achieve >95% purity, as residual solvents or unreacted precursors can interfere with pharmacological studies.

Q. Which analytical techniques are most reliable for quantifying this compound and its degradation products in preclinical formulations?

  • Reverse-phase HPLC coupled with UV detection (e.g., at 280 nm) is widely used, with validation parameters including linearity (R² > 0.99), precision (%RSD < 2%), and recovery rates (95–105%) . Accelerated stability studies under high humidity, heat, or light exposure (per ICH guidelines) help identify degradation pathways. For example, photodegradation products can be characterized via LC-MS to confirm structural changes .

Q. How does the esterification of levodopa to its isopropyl form enhance bioavailability in preclinical models?

  • Esterification increases lipophilicity (logP > 1.5 vs. levodopa’s logP < 0.5), improving blood-brain barrier penetration. In rodent models, isopropyl esters exhibit 2–3× higher plasma AUC compared to unmodified levodopa due to reduced first-pass metabolism. However, esterase-mediated hydrolysis kinetics must be quantified in target tissues (e.g., brain homogenates) to confirm sustained dopamine release .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in this compound’s stability data across different formulations?

  • Contradictions often arise from variability in excipient compatibility or storage conditions. A factorial design (e.g., 2³ design) can isolate factors like pH, surfactant type, and temperature. Forced degradation studies paired with Arrhenius modeling predict shelf-life under ambient conditions. For example, ketorolac isopropyl ester (a structurally analogous prodrug) showed instability under UV light, necessitating opaque packaging—a finding generalizable to levodopa esters .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling address interspecies variability in this compound’s efficacy?

  • Allometric scaling adjusted for metabolic rate differences (e.g., rodent vs. primate CYP450 activity) improves translational predictions. Population PK models incorporating covariates like body weight, age, and enzyme expression levels can identify subpopulations with aberrant drug metabolism. In advanced Parkinson’s models, continuous jejunal infusion (mimicking clinical LCIG protocols) reduces motor fluctuations by maintaining stable plasma levels, highlighting the need for species-specific infusion rate optimization .

Q. What statistical approaches are recommended for analyzing conflicting in vitro vs. in vivo potency data for this compound?

  • Discrepancies may stem from protein binding or tissue-specific esterase activity. Bootstrap resampling or Bayesian hierarchical models account for variability across experimental replicates. For example, if in vitro assays show 10× higher potency than in vivo results, sensitivity analyses can identify whether differences arise from assay conditions (e.g., serum-free media) or physiological barriers (e.g., efflux transporters) .

Q. How should researchers design controlled studies to differentiate the effects of this compound from its metabolites on dopamine receptor subtypes?

  • Radioligand binding assays (e.g., using [³H]-SCH23390 for D1 receptors) with selective esterase inhibitors (e.g., bis-para-nitrophenyl phosphate) can isolate the ester’s direct effects. Microdialysis in striatal tissue quantifies extracellular dopamine levels post-administration, while knockout models (e.g., D2 receptor-null mice) clarify receptor-specific contributions. Dose-response curves must include active metabolites (e.g., levodopa) as controls .

Q. Methodological Guidance

  • Data Interpretation : Compare degradation kinetics (e.g., t₁/₂) across formulations using ANOVA with post-hoc Tukey tests to identify significant stability differences .
  • Controlled Experiments : Use sham-operated animals or vehicle-infused cohorts to distinguish drug effects from procedural artifacts in infusion studies .
  • Ethical Reporting : Adhere to ARRIVE guidelines for preclinical studies, detailing attrition rates, randomization, and blinding protocols to minimize bias .

特性

IUPAC Name

propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-7(2)17-12(16)9(13)5-8-3-4-10(14)11(15)6-8/h3-4,6-7,9,14-15H,5,13H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALMBBJHULTYQU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149207
Record name Levodopa isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110301-07-0
Record name Levodopa isopropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110301070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levodopa isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。